Cas no 2138240-78-3 (Heptane, 3-(bromomethyl)-2,5,5-trimethyl-)

Heptane, 3-(bromomethyl)-2,5,5-trimethyl- 化学的及び物理的性質
名前と識別子
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- Heptane, 3-(bromomethyl)-2,5,5-trimethyl-
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- インチ: 1S/C11H23Br/c1-6-11(4,5)7-10(8-12)9(2)3/h9-10H,6-8H2,1-5H3
- InChIKey: RASXGHYIASAYRZ-UHFFFAOYSA-N
- SMILES: CC(C)C(CBr)CC(C)(C)CC
Heptane, 3-(bromomethyl)-2,5,5-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678959-0.05g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.05g |
$1068.0 | 2025-03-12 | |
Enamine | EN300-678959-2.5g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 2.5g |
$2492.0 | 2025-03-12 | |
Enamine | EN300-678959-0.1g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.1g |
$1119.0 | 2025-03-12 | |
Enamine | EN300-678959-10.0g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 10.0g |
$5467.0 | 2025-03-12 | |
Enamine | EN300-678959-1.0g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 1.0g |
$1272.0 | 2025-03-12 | |
Enamine | EN300-678959-0.25g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.25g |
$1170.0 | 2025-03-12 | |
Enamine | EN300-678959-5.0g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 5.0g |
$3687.0 | 2025-03-12 | |
Enamine | EN300-678959-0.5g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.5g |
$1221.0 | 2025-03-12 |
Heptane, 3-(bromomethyl)-2,5,5-trimethyl- 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Heptane, 3-(bromomethyl)-2,5,5-trimethyl-に関する追加情報
Heptane, 3-(bromomethyl)-2,5,5-trimethyl- (CAS No. 2138240-78-3): A Versatile Intermediate in Modern Chemical Synthesis
The compound Heptane, 3-(bromomethyl)-2,5,5-trimethyl- (CAS No. 2138240-78-3) represents a significant advancement in the realm of organic synthesis, serving as a crucial intermediate in the development of various pharmaceuticals and specialty chemicals. Its unique structural configuration, featuring a bromomethyl substituent alongside a highly branched heptane backbone, makes it an invaluable building block for synthetic chemists. This introduction delves into the compound's properties, applications, and its relevance in contemporary research.
The molecular structure of Heptane, 3-(bromomethyl)-2,5,5-trimethyl- is characterized by a seven-carbon chain with three methyl groups attached at the 2nd, 5th, and 5th positions, respectively. The presence of a bromomethyl group at the 3rd position introduces reactivity that is highly beneficial for further functionalization. This structural motif allows for diverse chemical transformations, including nucleophilic substitution reactions, which are pivotal in constructing more complex molecules.
In recent years, the demand for high-quality intermediates like Heptane, 3-(bromomethyl)-2,5,5-trimethyl- has surged due to their applications in drug discovery and development. The pharmaceutical industry relies heavily on such intermediates to synthesize active pharmaceutical ingredients (APIs) with high efficacy and minimal side effects. The compound's ability to undergo selective reactions makes it an excellent candidate for constructing heterocyclic compounds and other pharmacologically relevant structures.
One of the most compelling aspects of Heptane, 3-(bromomethyl)-2,5,5-trimethyl- is its role in the synthesis of bioactive molecules. Researchers have leveraged its bromomethyl functionality to introduce various pharmacophores into larger molecular frameworks. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors and other therapeutic agents that target specific disease pathways. The compound's stability under a range of reaction conditions further enhances its appeal as a synthetic intermediate.
The use of computational chemistry has also played a significant role in optimizing the synthesis of Heptane, 3-(bromomethyl)-2,5,5-trimethyl-. Advanced modeling techniques have enabled researchers to predict reaction outcomes with greater accuracy, thereby reducing experimental trial-and-error. This approach has not only improved yield but also minimized waste generation—a critical consideration in modern green chemistry practices. The integration of machine learning algorithms has further accelerated the discovery process by identifying novel synthetic routes.
Another area where Heptane, 3-(bromomethyl)-2,5,5-trimethyl- has made a notable impact is in materials science. The compound's unique properties make it suitable for developing advanced polymers and coatings that exhibit enhanced durability and functionality. Researchers have explored its potential in creating novel materials with applications ranging from electronics to aerospace. The ability to precisely control molecular architecture through reactions involving this intermediate has opened up new avenues for material innovation.
The environmental impact of chemical synthesis is also a growing concern in contemporary research. Fortunately, the synthesis of Heptane, 3-(bromomethyl)-2,5,5-trimethyl- can be conducted under mild conditions that minimize hazardous byproducts. Efforts are ongoing to develop more sustainable methodologies that align with green chemistry principles. For instance, catalytic systems that promote efficient transformations without excessive energy consumption are being actively investigated.
In conclusion, Heptane, 3-(bromomethyl)-2,5,5-trimethyl-(CAS No. 2138240-78-3) stands as a testament to the ingenuity of modern chemical synthesis. Its versatility as an intermediate has far-reaching implications across multiple industries, particularly in pharmaceuticals and materials science. As research continues to evolve,this compound will undoubtedly play an even greater role in shaping the future of chemical innovation.
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